molecular formula C19H20N4O2S B5518647 7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione

7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No.: B5518647
M. Wt: 368.5 g/mol
InChI Key: LURSJAPYQSIAMH-UHFFFAOYSA-N
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Description

7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.13069707 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

  • Researchers have synthesized derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione with anxiolytic potential, highlighting the interest in diazaspiro compounds for potential therapeutic applications (Kossakowski et al., 1998).
  • The solid-state structure of a related compound, 8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione, was analyzed, showing its extended conformer structure, which contributes to understanding the molecular basis for its interaction with biological targets (Kozioł et al., 2006).
  • A study on 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones explored the structure-property relationship, revealing insights into their potential as anticonvulsant agents. This research demonstrates the significance of the diazaspiro[4.4]nonane structure in developing new therapeutic agents (Lazic et al., 2017).

Molecular Structure Analysis

  • Detailed molecular and crystalline structure analyses of specific diazaspiro compounds have been conducted to understand their chemical properties better and potential interactions with biological systems. For example, studies have shown how certain diazaspiro compounds crystallize and their three-dimensional packing, which is crucial for designing drugs with specific target interactions (Silaichev et al., 2012).

Chemical Reactivity and Synthesis Methods

  • Comparative studies on the reactivity of certain diazaspiro compounds have provided insights into their chemical behavior, which is essential for synthesizing new compounds with desired biological activities. This research contributes to a deeper understanding of the key structural elements necessary for specific chemical transformations and their potential applications in developing new therapeutic agents (Oh & Kohn, 1992).

Properties

IUPAC Name

7-[(2-benzylsulfanylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-16-8-19(17(25)22-16)6-7-23(13-19)11-15-9-20-18(21-10-15)26-12-14-4-2-1-3-5-14/h1-5,9-10H,6-8,11-13H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURSJAPYQSIAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)NC2=O)CC3=CN=C(N=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.